PX-102 trans racemate

Description

Significance of Stereochemistry in Chemical and Biological Systems

The spatial arrangement of atoms in a molecule can dramatically influence its physical and chemical properties, and most importantly, its biological activity. solubilityofthings.com This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer of a chiral drug. solubilityofthings.comnih.govacs.org

Enantiomers are stereoisomers that are mirror images of each other. oup.com While they have identical physical properties in an achiral environment, they can exhibit profound differences in their interactions with chiral biological receptors. solubilityofthings.comnih.govacs.org One enantiomer may bind perfectly to a receptor site, eliciting a desired therapeutic response, while the other enantiomer (the "distomer") may be less active, inactive, or even cause unwanted side effects. researchgate.net Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. oup.com The specific three-dimensional shape of a ligand is crucial for its ability to bind to and activate a receptor, a concept often described by the "lock and key" model.

A racemic mixture, or racemate, is a 50:50 mixture of two enantiomers. numberanalytics.comlibretexts.org Synthesizing a single enantiomer can be a complex and costly process. quora.com Therefore, many chiral drugs are initially synthesized and evaluated as racemic mixtures. numberanalytics.comnih.govnih.gov The decision to develop a drug as a single enantiomer or a racemate involves a careful evaluation of the pharmacological and toxicological profiles of each enantiomer. nih.gov While a single enantiomer drug can offer a more selective pharmacological profile and a better therapeutic index, developing a racemic mixture can sometimes be more cost-effective if the "inactive" isomer does not contribute significantly to toxicity. nih.govnih.gov

Overview of PX-102 trans Racemate: Nomenclature and Stereochemical Considerations

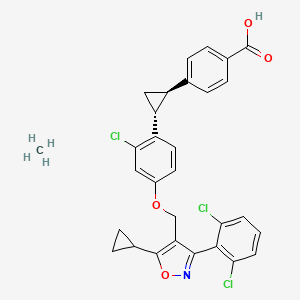

This compound is a synthetic, non-steroidal agonist of the farnesoid X receptor (FXR). medchemexpress.comnih.gov Its chemical name is 4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl] benzoic acid. nih.gov

PX-102 exists as a racemic mixture in its trans configuration, meaning it is composed of equal amounts of two enantiomers. vulcanchem.com These enantiomers differ in the stereochemistry of the cyclopropyl (B3062369) group. vulcanchem.com A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. numberanalytics.com

Historical Context of FXR Agonism Research and the Emergence of this compound

The farnesoid X receptor (FXR) was identified in 1995 and was later found to be a nuclear receptor activated by bile acids. nih.govnih.gov This discovery established FXR as a key regulator of bile acid, lipid, and glucose metabolism. nih.govnih.govmedchemexpress.com The potential of FXR as a therapeutic target for metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), spurred significant research into the development of potent and selective FXR agonists. jomes.orgfrontiersin.orgnih.govexplorationpub.com

Early research focused on steroidal FXR agonists, such as obeticholic acid (OCA), a semi-synthetic bile acid derivative. jomes.org However, the development of non-steroidal agonists like GW4064 provided a new structural template for designing novel FXR modulators. jomes.orgphysiology.org this compound emerged from these efforts as a potent, fully synthetic, non-steroidal FXR agonist. jomes.org It demonstrated the expected pharmacodynamic effects in early studies but also led to further research to develop agonists with improved safety profiles, such as cilofexor. nih.gov

Research Findings on this compound

This compound has been evaluated for its activity as an FXR agonist in various assays. The following table summarizes key research findings:

| Assay Type | Target | EC₅₀ (nM) | Source |

| FRET | FXR | 32 | medchemexpress.com |

| M1H | FXR | 34 | medchemexpress.com |

| FRET ((-)-trans isomer) | FXR | 18 | glpbio.com |

| M1H ((-)-trans isomer) | FXR | 29 | glpbio.com |

The EC₅₀ value represents the concentration of the compound that produces half of the maximal response. Lower EC₅₀ values indicate higher potency. Notably, the (-)-trans isomer of PX-102 shows slightly higher potency in the FRET assay compared to the racemate. medchemexpress.comglpbio.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H26Cl3NO4 |

|---|---|

Molecular Weight |

570.9 g/mol |

IUPAC Name |

4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid;methane |

InChI |

InChI=1S/C29H22Cl3NO4.CH4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35;/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35);1H4/t20-,21-;/m0./s1 |

InChI Key |

KHTLNTBMDCZNGU-GUTACTQSSA-N |

Isomeric SMILES |

C.C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl |

Canonical SMILES |

C.C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Px 102 Trans Racemate

Advanced Synthetic Routes to Racemic PX-102 trans

The construction of the racemic form of PX-102 with a trans-substituted cyclopropane (B1198618) ring involves key bond-forming reactions to assemble the core scaffold. The strategies generally focus on the diastereoselective formation of the cyclopropane ring and the subsequent or prior construction of the heterocyclic and aromatic components.

The formation of the 1,2-disubstituted cyclopropane ring with a defined trans stereochemistry is a critical step in the synthesis of PX-102. Several methods are available for the cyclopropanation of alkenes, with the Simmons-Smith reaction and its modifications being a prominent choice for achieving stereospecificity.

The Simmons-Smith reaction, which involves an organozinc carbenoid, is known for its stereospecific nature, where the configuration of the starting alkene is retained in the cyclopropane product. For the synthesis of a trans-cyclopropane, a trans-alkene precursor would be required. The reaction proceeds via the delivery of a methylene (B1212753) group to both carbons of the double bond simultaneously. While the classic Simmons-Smith reaction (using a zinc-copper couple and diiodomethane) can be effective, modifications such as the Furukawa modification (using diethylzinc (B1219324) and diiodomethane) can enhance reactivity.

Another powerful strategy for achieving trans-diastereoselectivity in cyclopropanation involves transition metal-catalyzed reactions of diazo compounds with alkenes. Catalysts based on rhodium(II) and copper(I) are particularly effective in decomposing diazoesters and facilitating their addition to olefins. The choice of catalyst and ligands can significantly influence the diastereoselectivity of the reaction, often favoring the more thermodynamically stable trans isomer. For instance, the Rh(II)-catalyzed cyclopropanation of vinylsulfonamides with α-aryldiazoesters has been shown to produce α-aryl-β-aminocyclopropane carboxylic acid derivatives with excellent diastereo- and enantioselectivities. nih.gov

Furthermore, methods for the diastereoselective synthesis of cyclopropanes from carbon pronucleophiles and alkenes have been developed. These methods can provide high selectivity for the trans product and offer an alternative to carbene-based approaches. nih.gov

Table 1: Comparison of Cyclopropanation Methods for trans-Selectivity

| Method | Reagents | Stereoselectivity | Advantages | Limitations |

| Simmons-Smith Reaction | Zn-Cu couple, CH₂I₂ | Stereospecific (trans-alkene gives trans-cyclopropane) semanticscholar.org | Good functional group tolerance. nrochemistry.com | Can be expensive due to diiodomethane. semanticscholar.org |

| Furukawa Modification | Et₂Zn, CH₂I₂ | Stereospecific | Increased reactivity. semanticscholar.org | Requires careful handling of pyrophoric diethylzinc. |

| Rh(II)-Catalyzed Cyclopropanation | Rh₂(OAc)₄, Diazo compound | Often favors trans isomer | High efficiency and catalyst turnover. | Requires synthesis of potentially unstable diazo compounds. |

| Cu(I)-Catalyzed Cyclopropanation | Cu(I) complex, Diazo compound | Good trans-selectivity | Milder conditions compared to some other methods. | Ligand tuning may be necessary for optimal selectivity. |

| Pronucleophile Addition | Carbon pronucleophile, Alkene, Base | High trans-diastereoselectivity nih.gov | Avoids the use of carbenes. | Scope may be limited by the acidity of the pronucleophile. nih.gov |

The oxazole (B20620) ring in the PX-102 scaffold is typically introduced using a well-established method known as the Van Leusen oxazole synthesis. nrochemistry.comresearchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nrochemistry.comresearchgate.netwikipedia.orgorganic-chemistry.org For the synthesis of PX-102, a cyclopropanecarboxaldehyde (B31225) intermediate would be the required starting material. The Van Leusen reaction is a robust and high-yielding method for the formation of 5-substituted oxazoles. nih.gov

The benzoic acid moiety is generally incorporated by starting with a commercially available substituted benzoic acid derivative or by functionalizing a precursor molecule. If the synthesis starts with a molecule already containing the benzoic acid group, it may need to be protected during subsequent reaction steps to avoid unwanted side reactions. Alternatively, a precursor functional group, such as a nitrile or an ester, can be introduced and later hydrolyzed to the carboxylic acid. For example, a synthetic route could involve the α-alkylation of a phenylacetonitrile (B145931) derivative with 1,2-dibromoethane (B42909) to form a cyclopropylnitrile, which is then hydrolyzed to the corresponding carboxylic acid. nih.gov

A plausible synthetic sequence for the racemic PX-102 trans could therefore involve the initial synthesis of a trans-2-arylcyclopropanecarboxaldehyde. This aldehyde can then undergo the Van Leusen reaction with TosMIC to form the oxazole ring. The final step would be the introduction or deprotection of the benzoic acid functionality on the aromatic ring.

Enantioselective and Diastereoselective Synthesis Approaches

Achieving stereochemical control to produce specific enantiomers and diastereomers of PX-102 analogues is a significant synthetic challenge. This section explores the theoretical underpinnings and practical applications of stereoselective synthesis relevant to this class of molecules.

The principles of stereoselective synthesis are grounded in the ability to control the formation of new stereocenters. In the context of PX-102, this primarily involves controlling the stereochemistry of the cyclopropane ring. Theoretical frameworks that guide this control include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselection.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. By introducing a chiral element—be it a catalyst or an auxiliary—one can create a significant energy difference between these transition states, leading to the preferential formation of one stereoisomer. For cyclopropanation reactions, the approach of the carbene to the alkene is influenced by steric and electronic interactions with the chiral ligand or auxiliary, dictating the facial selectivity.

A widely used strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. This auxiliary directs the stereochemical course of a subsequent reaction and is then removed. For the synthesis of chiral cyclopropanecarboxylic acids, a chiral auxiliary can be attached to the alkene precursor, for example, as a chiral ester or amide.

A notable approach combines a chiral auxiliary with a substrate-directable reaction in a sequence of aldol (B89426) condensation, cyclopropanation, and retro-aldol reaction to produce enantiopure cyclopropane carboxaldehydes. rsc.orgrsc.org In this method, the stereocenters created in the initial aldol reaction guide the subsequent diastereoselective cyclopropanation. The temporary stereocenter is then removed in the final retro-aldol step. rsc.org Amino acids can also serve as effective chiral auxiliaries in the asymmetric cyclopropanation of cinnamoyl amides. researchgate.net

Table 2: Examples of Chiral Auxiliaries in Asymmetric Cyclopropanation

| Chiral Auxiliary | Type of Reaction | Achieved Stereoselectivity | Reference |

| Oxazolidinones (Evans auxiliaries) | Aldol/Cyclopropanation/Retro-aldol sequence | High diastereoselectivity and >95% ee for cyclopropane carboxaldehydes | rsc.orgrsc.org |

| Amino Acid Derivatives | Pd(OAc)₂-catalyzed cyclopropanation of cinnamoyl amides | Moderate to good diastereoselectivity | researchgate.net |

| (R)-2,3-O-Isopropylideneglyceraldehyde | Simmons-Smith reaction of derived allyl alcohols | High diastereoselectivity for cis- and trans-cyclopropanes | acs.org |

| Catalytically Formed Oxazolidine | Diastereoselective cyclopropanation of enol ethers | High enantiomeric excess | researchgate.netnih.gov |

Asymmetric catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. For the synthesis of chiral cyclopropanes, a variety of transition metal catalysts with chiral ligands have been developed.

Ruthenium-based catalysts, such as chiral (Salen)Ru(II) complexes, have been successfully employed for the asymmetric cyclopropanation of alkenes to produce trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivities. nih.gov Similarly, rhodium(II) complexes with chiral carboxylate or carboxamidate ligands are highly effective for the asymmetric cyclopropanation of alkenes with diazo compounds, often providing high levels of both diastereo- and enantioselectivity. nih.gov

Copper(I) complexes with chiral ligands are also widely used in asymmetric cyclopropanation reactions. These catalysts can effectively control the stereochemistry of the cyclopropane formation, leading to enantiomerically enriched products. The development of new catalytic systems continues to expand the scope and efficiency of asymmetric cyclopropanation. acs.org

Resolution of PX-102 trans Racemate into its Enantiomeric Forms

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds. For a compound such as this compound, which possesses specific stereocenters, obtaining single enantiomers is essential for evaluating their distinct pharmacological and toxicological profiles. Various strategies can be employed to resolve this racemate, ranging from classical crystallization methods to modern chromatographic and kinetic techniques.

Classical Resolution Techniques (e.g., Diastereomeric Salt Crystallization)

Classical resolution is a foundational and widely used method for separating enantiomers of acidic or basic compounds. ntnu.nowikipedia.org The technique relies on the reaction of the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics. wikipedia.org This difference allows for their separation by conventional methods, most commonly fractional crystallization. wikipedia.orgwikipedia.org

The process for a compound like this compound, which contains a carboxylic acid moiety, would involve the following steps:

Salt Formation: The racemic mixture is treated with an enantiomerically pure chiral base (the resolving agent) in a suitable solvent. wikipedia.org This acid-base reaction forms two diastereomeric salts. For example, reacting (±)-PX-102 with an (R)-amine would yield a mixture of [(R)-PX-102, (R)-amine] and [(S)-PX-102, (R)-amine] salts.

Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. ntnu.no Upon cooling or solvent evaporation, the less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. ntnu.no This allows for the physical separation of the crystallized salt by filtration.

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a strong acid to break the ionic bond and regenerate the pure enantiomer of the target compound, which can be isolated. wikipedia.org The chiral resolving agent can often be recovered and reused.

The success of this method is highly dependent on finding a suitable combination of resolving agent and solvent, which often requires empirical screening of various options. wikipedia.orgonyxipca.com Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethanamine. wikipedia.org

Kinetic Resolution Strategies for Racemates

Kinetic resolution is a dynamic method that differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. acs.org In this process, one enantiomer of the racemate reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. acs.org

A key feature of kinetic resolution is that the maximum theoretical yield for the recovery of a single enantiomer from the starting material is 50%. wikipedia.org The efficiency of a kinetic resolution is described by its selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). High selectivity factors are necessary to achieve high enantiomeric excess (ee) for both the product and the unreacted starting material.

For a chiral lactam like PX-102, kinetic resolution could be achieved through several reaction types, including:

Enzyme-Catalyzed Reactions: Lipases are commonly used enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer over the other. acs.org For instance, a lipase (B570770) could selectively acylate the hydroxyl group if one were present, or hydrolyze an ester precursor to the lactam, leaving the unreacted enantiomer in high purity.

Asymmetric Catalysis: Chiral metal complexes or organocatalysts can be used to effect a reaction on one enantiomer preferentially. Examples include asymmetric hydrogenation or oxidation reactions on a suitable functional group of the molecule. chinesechemsoc.org A notable advancement is dynamic kinetic resolution (DKR), where the unreactive enantiomer is continuously racemized in situ. rsc.org This allows the conversion of the entire racemic mixture into a single enantiomerically pure product, overcoming the 50% yield limitation of standard kinetic resolution. acs.orgrsc.org

Chromatographic Resolution for Enantiomer Separation

Chromatographic separation, particularly high-performance liquid chromatography (HPLC), using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative method for resolving racemates. nih.gov This direct method relies on the differential, transient interactions between the enantiomers and the chiral environment of the CSP. nih.gov These interactions lead to the formation of temporary diastereomeric complexes, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. nih.gov

The resolution of a chiral δ-lactam, structurally analogous to PX-102, has been successfully demonstrated using polysaccharide-based CSPs. nih.gov Specifically, amylose- and cellulose-based columns like Chiralpak® IA and Chiralpak® IC have shown excellent performance. The separation efficiency is highly dependent on the mobile phase composition, which typically consists of a nonpolar solvent like n-hexane and a polar alcohol co-solvent such as isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH). nih.gov

Detailed research findings for the resolution of the analogous compound 2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid (trans-1) are presented below. nih.gov

Table 1: Analytical HPLC Conditions for Enantiomeric Resolution of trans-1

| Chiral Stationary Phase | Mobile Phase Composition (v/v/v/v) | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| Chiralpak IA | n-Hex/IPA/DEA/TFA (90:10:0.1:0.3) | 1.0 | 1.56 | 4.28 |

| Chiralpak IA | n-Hex/IPA/DEA/TFA (80:20:0.1:0.3) | 1.0 | 1.53 | 2.20 |

| Chiralpak IA | n-Hex/EtOH/DEA/TFA (90:10:0.1:0.3) | 1.0 | 1.51 | 3.38 |

| Chiralpak IA | n-Hex/EtOH/DEA/TFA (80:20:0.1:0.3) | 1.0 | 1.57 | 2.01 |

| Chiralpak IC | n-Hex/IPA/DEA/TFA (90:10:0.1:0.3) | 1.0 | 1.45 | 3.91 |

| Chiralpak IC | n-Hex/IPA/DEA/TFA (80:20:0.1:0.3) | 1.0 | 1.37 | 2.33 |

| Chiralpak IC | n-Hex/IPA/DEA/TFA (70:30:0.1:0.3) | 1.0 | 1.30 | 1.48 |

Data sourced from Molecules 2020, 25(24), 6023. nih.govα = separation factor; Rs = resolution factor; DEA = Diethylamine; TFA = Trifluoroacetic acid.

Based on the successful analytical separation, the method was scaled up to a semi-preparative level to isolate larger quantities of the individual enantiomers.

Table 2: Semi-Preparative HPLC Conditions for Enantiomer Isolation

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Chiralpak IA (250 x 10 mm, 5 µm) |

| Mobile Phase | n-Hex/EtOH/DEA/TFA (90:10:0.1:0.3, v/v/v/v) |

| Flow Rate | 5.0 mL/min |

| Amount Injected | 50 mg |

| Detection | UV at 254 nm |

Data sourced from Molecules 2020, 25(24), 6023. nih.gov

This chromatographic approach allows for the efficient isolation of both enantiomers with high purity, which is essential for subsequent stereochemical analysis and biological testing. nih.gov

Deracemization Techniques (e.g., Crystallization-Based Methods coupled with Racemization)

Deracemization is an advanced resolution strategy that converts a racemate into a single, desired enantiomer, theoretically allowing for a 100% yield. acs.org This approach is highly efficient as it avoids the loss of 50% of the material inherent in traditional resolution methods. wikipedia.org

One powerful deracemization method combines crystallization with in-situ racemization. This process is applicable when the compound can be induced to crystallize as a conglomerate (a physical mixture of separate enantiopure crystals) and when the unwanted enantiomer can be racemized in the solution phase.

A common crystallization-based deracemization technique is Viedma ripening. The process involves:

Grinding a slurry of the racemic compound's crystals in a saturated solution. The attrition induced by grinding accelerates the dissolution of smaller crystals and the growth of larger ones.

If a small excess of one enantiomer is introduced (or arises spontaneously), its crystals will grow at the expense of the dissolving crystals of the opposite enantiomer.

A racemization agent is present in the solution, which continuously converts the unwanted enantiomer (that has dissolved) back into the racemate.

Over time, this cycle of dissolution, racemization, and crystallization leads to the complete conversion of the solid phase into enantiomerically pure crystals of the desired enantiomer.

Recently, photochemical methods have also emerged for the deracemization of chiral lactams. acs.orgacs.org These techniques often use a chiral photosensitizer that can selectively interact with one enantiomer in its excited state, leading to a process that ultimately enriches the other enantiomer. nih.gov For example, a reaction may proceed via a hydrogen atom transfer (HAT) mechanism, where a catalyst selectively abstracts a hydrogen from one enantiomer, forming a prochiral radical intermediate, which is then converted back to the lactam with a high preference for the desired enantiomer. acs.orgnih.gov

Molecular Mechanism of Action: Px 102 Trans Racemate As an Fxr Agonist

Farnesoid X Receptor (FXR) Biology and Ligand-Activated Transcription

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor. nih.gov It is encoded by the NR1H4 gene and plays a crucial role in regulating various metabolic pathways, including bile acid, lipid, and glucose homeostasis. nih.govwikipedia.orgnih.gov FXR is highly expressed in tissues central to these processes, such as the liver and intestine. wikipedia.orgbohrium.com Natural ligands for FXR include bile acids, with chenodeoxycholic acid being the most potent endogenous activator. rsc.org

Similar to other nuclear receptors, FXR possesses a modular structure comprising several functional domains. nih.govamegroups.org These include:

N-terminal Domain (NTD): Contains a ligand-independent activation function domain (AF-1). nih.govamegroups.org

DNA-Binding Domain (DBD): A highly conserved region that recognizes and binds to specific DNA sequences known as FXR response elements (FXREs). amegroups.orgmybiosource.com

Hinge Region: A flexible linker connecting the DBD and the Ligand-Binding Domain. nih.govamegroups.org

Ligand-Binding Domain (LBD): Located at the C-terminus, this domain is responsible for recognizing and binding to ligands. nih.govmybiosource.com This binding event triggers a conformational change in the LBD, leading to the recruitment of co-regulator proteins. amegroups.orggoogle.com The LBD also contains a ligand-dependent activation function domain (AF-2). nih.govum.es

Four isoforms of human FXRα (FXRα1-α4) are produced through alternative splicing and the use of different promoters. amegroups.orgum.es These isoforms differ in the presence of an extended N-terminus or a four-amino-acid insert in the hinge region. amegroups.org

Upon activation by a ligand, FXR regulates the transcription of its target genes. pnas.org It can bind to FXREs in two main ways:

As a heterodimer with the Retinoid X Receptor (RXR): This is the most common mechanism. wikipedia.orgum.esoup.com The FXR/RXR heterodimer typically binds to an inverted repeat of the AGGTCA-like nucleotide sequence, most often spaced by one nucleotide (IR-1). um.esoup.comnih.gov This binding configuration mediates the transactivation of many FXR target genes. oup.com

As a monomer: FXR can also bind to certain FXREs as a single unit. oup.comahajournals.org This has been demonstrated in the regulation of genes such as UGT2B4 and apoA-I. oup.comahajournals.org

The binding of the activated FXR (either as a monomer or heterodimer) to the FXRE initiates the recruitment of coactivators, which then modulate the expression of target genes involved in metabolic control. mybiosource.comresearchgate.net

Molecular Interactions of PX-102 trans Racemate with FXR

This compound, also known as PX20606 trans racemate, is a synthetic agonist of the Farnesoid X Receptor (FXR). medchemexpress.comglpbio.com Its interaction with FXR initiates a cascade of molecular events that lead to the regulation of specific gene expression.

The potency of this compound as an FXR agonist has been quantified in various in vitro assays. Studies have shown that it activates FXR with high affinity. Specifically, this compound demonstrates half-maximal effective concentrations (EC50) of 32 nM in a Fluorescence Resonance Energy Transfer (FRET) assay and 34 nM in a Mammalian 1-Hybrid (M1H) assay. medchemexpress.comglpbio.commedchemexpress.com The individual enantiomers also show potent activity, with the (-)-trans isomer having EC50 values of 18 nM (FRET) and 29 nM (M1H). glpbio.com

Table 1: In Vitro Activity of this compound and its Isomer

This compound functions as a direct agonist, binding to the ligand-binding pocket (LBP) of the FXR. This interaction is central to its mechanism of action. While the primary mode of action for PX-102 is direct agonism, the concept of allosteric modulation of FXR by other small molecules has been described, suggesting complex regulatory possibilities for the receptor. rsc.org However, current information specifically detailing allosteric modulation by this compound is not available. Research has focused on its role as a potent, non-steroidal FXR agonist designed for high efficacy. nih.gov

The binding of an agonist like this compound to the ligand-binding domain (LBD) of FXR induces significant conformational changes. rsc.orggoogle.com This ligand-induced conformational shift is a critical step in the activation of the receptor. A key event is the stabilization of the activation function-2 (AF-2) helix (also known as helix 12) in the LBD. rsc.org This repositioning of the AF-2 helix creates a binding surface for the recruitment of coactivator proteins. biorxiv.org The binding of these coactivators to the FXR-ligand complex is essential for initiating the downstream transcriptional regulation of target genes. google.com While the general mechanism of agonist-induced conformational change is well-established for FXR, specific structural studies detailing the precise conformational state of FXR when bound to this compound are not extensively published in the provided search results.

Downstream Signaling Pathways and Gene Expression Modulated by FXR Activation

Activation of the Farnesoid X Receptor (FXR) by an agonist such as this compound initiates a cascade of transcriptional events that profoundly influence several metabolic and homeostatic pathways. As a ligand-activated transcription factor, FXR heterodimerizes with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the expression of genes crucial for bile acid, lipid, and glucose homeostasis, as well as other vital cellular processes.

FXR's Role in Bile Acid Homeostasis at a Molecular Level

FXR is a primary sensor for bile acids and the master regulator of their enterohepatic circulation, protecting liver cells from bile acid overload. Its activation by an agonist orchestrates a comprehensive negative feedback mechanism to control bile acid concentrations through two main signaling axes: one in the liver and a dominant one originating in the intestine.

In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the transcriptional activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required to activate the gene encoding Cholesterol 7α-hydroxylase (CYP7A1). CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.

The principal pathway for feedback inhibition, however, originates in the intestine. Here, FXR activation strongly induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is secreted from enterocytes into the portal circulation, travels to the liver, and binds to its cognate receptor complex, consisting of FGF Receptor 4 (FGFR4) and β-Klotho. This binding activates a downstream signaling cascade, including the c-Jun N-terminal kinase (JNK) pathway, which potently represses CYP7A1 gene expression, thus shutting down bile acid synthesis.

Beyond synthesis, FXR activation also governs bile acid transport. It upregulates the expression of efflux transporters, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2) in hepatocytes, to promote bile acid secretion into bile. In the intestine, it induces the Organic Solute Transporter alpha and beta (OSTα/β) to facilitate bile acid transport from enterocytes back into portal circulation. Concurrently, FXR represses the main hepatic uptake transporter, the Sodium-Taurocholate Co-transporting Polypeptide (NTCP), to reduce bile acid re-entry into liver cells.

Table 1: Key Genes Regulated by FXR in Bile Acid Homeostasis

| Gene | Tissue | Function | Effect of FXR Activation | Citation |

| CYP7A1 | Liver | Rate-limiting enzyme in bile acid synthesis | Repression (indirectly via SHP and FGF19) | |

| SHP (NR0B2) | Liver, Intestine | Transcriptional repressor | Induction | |

| FGF19 (FGF15 in mice) | Intestine | Endocrine hormone, represses CYP7A1 | Strong Induction | |

| BSEP (ABCB11) | Liver | Canalicular bile salt export pump | Induction | |

| OSTα/β | Intestine, Liver | Basolateral bile acid efflux | Induction | |

| NTCP (SLC10A1) | Liver | Sinusoidal bile acid uptake transporter | Repression |

Lipid and Glucose Metabolism Regulation by FXR

FXR activation plays a significant role in integrating bile acid signaling with the regulation of lipid and glucose metabolism. These effects are mediated through the transcriptional control of a diverse set of genes involved in lipogenesis, fatty acid oxidation, and gluconeogenesis.

In lipid metabolism, a primary effect of FXR agonism is the reduction of plasma triglycerides. This is achieved through multiple mechanisms. FXR activation, via SHP, downregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that drives lipogenesis. This leads to the reduced expression of SREBP-1c target genes, including Fatty Acid Synthase (

Structure Activity Relationship Sar and Structure Enantiomer Relationship Ser Studies

Elucidation of Pharmacophoric Elements within PX-102 trans Racemate

The molecular structure of this compound comprises several essential pharmacophoric elements that are critical for its high-affinity binding and potent activation of the Farnesoid X Receptor (FXR). The core of the molecule is a trisubstituted pyrazole (B372694) scaffold.

A pivotal feature is the carboxylic acid group, which is thought to mimic the acidic side chain of natural FXR ligands like chenodeoxycholic acid (CDCA). This group engages in crucial interactions with key amino acid residues within the ligand-binding pocket (LBP) of the receptor.

The molecule also features a substituted biphenyl (B1667301) moiety. This part of the structure is believed to occupy a hydrophobic region within the FXR ligand-binding domain, contributing to the stability of the ligand-receptor complex through van der Waals and hydrophobic interactions. The precise three-dimensional arrangement of these functional groups defines the pharmacophore of this compound and its efficacy in activating the FXR.

Impact of 'trans' Stereochemistry on FXR Agonistic Potency and Selectivity

The stereochemistry of the substituents on the central pyrazole ring of PX-102 is a crucial determinant of its biological activity. The "trans" configuration of the biphenyl and dichlorophenyl groups is essential for its high agonistic potency and selectivity for the Farnesoid X Receptor (FXR). This specific spatial arrangement enables the molecule to adopt an optimal conformation within the FXR ligand-binding pocket (LBP).

Studies have shown that the corresponding "cis" isomer, where these groups are positioned on the same side of the pyrazole ring, exhibits significantly diminished or no FXR agonist activity. This stark contrast in activity highlights the stringent conformational demands of the FXR LBP. The trans geometry ensures the correct positioning of key pharmacophoric elements, such as the dichlorophenyl and biphenyl moieties, to engage with their respective binding sites within the receptor. This precise orientation facilitates the necessary conformational changes in the receptor for the recruitment of coactivators and subsequent gene transcription.

The selectivity of this compound for FXR over other nuclear receptors is also influenced by its trans stereochemistry. The unique shape conferred by this configuration is less likely to be accommodated by the ligand-binding pockets of other receptors, which possess their own distinct topographies. Thus, the trans arrangement not only boosts potency but also contributes to the compound's selective pharmacological profile.

Comparative Analysis of this compound and its Individual Enantiomers/Eutomers (e.g., PX-104)

Although PX-102 is often synthesized and studied as a trans racemate (a 1:1 mixture of two enantiomers), investigations into its individual stereoisomers have uncovered significant differences in their biological activity. The separation of this racemate produces two enantiomers, with one typically being substantially more active than the other. The more potent enantiomer is known as the eutomer, while the less active one is the distomer. For the PX-102 series, the eutomer has been identified as PX-104.

Enantiomeric Differences in Receptor Binding and Activation

Research has consistently demonstrated that the FXR agonistic activity of this compound is predominantly attributed to one of its enantiomers. The eutomer, PX-104, shows significantly higher potency in activating the Farnesoid X Receptor (FXR) compared to its corresponding distomer and the parent racemate. This difference in potency is a direct result of the distinct three-dimensional arrangement of atoms in each enantiomer, which governs their interaction with the chiral environment of the FXR ligand-binding pocket (LBP).

The specific spatial configuration of the eutomer allows for a more favorable and stable interaction with the amino acid residues lining the LBP. This optimal fit induces a more significant conformational change in the receptor, which is essential for recruiting co-activator proteins and initiating downstream gene transcription. In contrast, the distomer, with its mirror-image structure, does not align as effectively within the LBP, leading to weaker binding and reduced receptor activation. This underscores that even minor differences in the spatial orientation of key pharmacophoric groups can dramatically affect the biological response.

Comparative FXR Agonistic Potencies

| Compound | Description | Relative Potency |

|---|---|---|

| This compound | 1:1 mixture of enantiomers | Moderate |

| PX-104 (eutomer) | The more active enantiomer | High |

| Distomer | The less active enantiomer | Low to negligible |

This table is illustrative and based on general findings from comparative studies. Actual potency values may vary depending on the specific assay used.

Investigation of Chiral Discrimination at the Receptor Level

The marked difference in activity between the enantiomers of PX-102 serves as a classic illustration of chiral discrimination at the receptor level. The Farnesoid X Receptor's (FXR) ligand-binding pocket (LBP) is an inherently chiral environment, being constructed from L-amino acids. This chirality results in a binding site with a specific three-dimensional topography that preferentially accommodates one enantiomer over the other.

This phenomenon can be understood through the "three-point attachment" model. For a chiral molecule to be distinguished by a chiral receptor, at least three points of interaction are necessary. If one enantiomer can achieve a precise three-point fit with the receptor, its mirror image will be unable to achieve the same optimal interaction. In the case of PX-102's enantiomers, the eutomer (PX-104) can align its key pharmacophoric elements—the carboxylic acid, the dichlorophenyl group, and the biphenyl moiety—in a way that maximizes favorable interactions with complementary residues in the FXR LBP.

Conversely, the distomer, due to its different spatial arrangement, is sterically prevented from achieving this ideal binding orientation. This leads to a less stable ligand-receptor complex and, consequently, diminished or no agonistic activity. The study of how these enantiomers interact differently with the FXR LBP offers valuable insights into the precise molecular architecture of the binding site and the forces governing molecular recognition.

Design and Synthesis of PX-102 Analogues for SAR/SER Elucidation

To further investigate the structure-activity and structure-enantiomer relationships of the PX-102 scaffold, numerous analogues have been designed and synthesized. These studies involve the systematic modification of different parts of the parent molecule and the evaluation of these changes on Farnesoid X Receptor (FXR) agonist activity.

One focus has been the modification of the carboxylic acid group. Replacing it with other acidic moieties or bioisosteres helps to clarify the importance of this group's acidity and geometry for receptor interaction. Another key area of research is the substitution pattern on the phenyl rings. The synthesis of analogues with varying numbers, types, and positions of halogen atoms on the dichlorophenyl ring has been crucial for mapping the hydrophobic and electronic requirements of this part of the binding pocket.

Additionally, variations in the biphenyl moiety have been explored to identify the optimal size and nature of the substituent that occupies the hydrophobic region of the ligand-binding pocket. The central pyrazole core has also been substituted with other heterocyclic systems to assess the role of this scaffold in maintaining the correct orientation of the key pharmacophoric elements. Through these systematic modifications, researchers have constructed a detailed SAR map for this class of compounds, which guides the design of new FXR agonists with enhanced potency, selectivity, and pharmacokinetic properties.

Compound Nomenclature

| Compound Name | Chemical Name |

|---|---|

| This compound | (E)-3-(2-(2-(4-(heptyloxy)-[1,1'-biphenyl]-4-yl)vinyl)-4-oxo-4H-chromen-6-yl)acrylic acid |

| PX-104 | The eutomer of this compound |

Computational Chemistry and Molecular Modeling of Px 102 Trans Racemate

Docking Studies and Binding Pose Predictions of PX-102 trans Racemate

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor. This technique is fundamental in drug design for studying ligand-receptor interactions. mdpi.com

The FXR has been a subject of extensive study in computational challenges designed to evaluate the efficacy of these methods. The Drug Design Data Resource (D3R) Grand Challenge 2, for instance, utilized a large dataset including 102 FXR ligands and 36 X-ray crystal structures of the FXR-LBD. rsc.org Despite the flexible and highly lipophilic nature of the FXR binding site, the challenge found that most computational strategies for pose prediction could generate reasonable binding modes, often with a root-mean-square deviation (RMSD) under 2.0 Å from the crystal structure pose. rsc.org

One successful approach involved a multi-target docking protocol, which accounts for protein backbone flexibility by using multiple receptor structures. nih.gov In a test against 35 FXR ligands, this method correctly predicted the binding pose for 21 of them. nih.gov For this compound, docking studies are essential for predicting how each enantiomer fits within the FXR binding pocket and identifying the key amino acid residues involved in the interaction. However, it is noteworthy that while docking can predict binding modes, using docking scores to reliably compare the binding affinities of enantiomer pairs can be challenging and may not always correlate with experimental biological activity. mdpi.com

Quantum Chemical Calculations to Characterize Electronic Properties and Conformations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a highly detailed description of molecular systems by solving for their electronic structure. diva-portal.org These methods are used to calculate a variety of molecular properties, including electronic characteristics (like atomic charges and electrostatic potentials) and thermodynamic properties (such as the relative energies of different conformations). drugdesign.org

For this compound, quantum chemical calculations can be used to:

Explore Conformational Landscapes : By calculating the energy of different spatial arrangements (conformers) of the molecule, researchers can identify the most stable, low-energy conformations. researchgate.net These calculations can reveal how factors like internal hydrogen bonds stabilize certain conformers over others. researchgate.net

Characterize Electronic Properties : These methods determine the distribution of electrons within the molecule, which is fundamental to its reactivity and how it interacts with the FXR binding site. skoltech.ru Understanding the electrostatic potential on the molecular surface can help explain the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that anchor the ligand in the receptor.

These calculations are performed on the molecule in isolation (gas phase) or by incorporating solvent effects to better mimic physiological conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for FXR Agonists

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For FXR agonists, 3D-QSAR models have been developed to identify the key structural features required for potent activity. nih.gov

A study on a series of isoxazole (B147169) derivatives, the chemical class to which PX-102 belongs, employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive 3D-QSAR models. nih.gov These models demonstrated strong predictive ability for FXR agonistic activity. nih.gov

Table 1: Statistical Results of 3D-QSAR Models for Isoxazole-based FXR Agonists

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²_pred (Predictive correlation coefficient) |

|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

Data sourced from a 3D-QSAR and Molecular Dynamics study on isoxazole derivatives. nih.gov

The contour maps generated from these models provided crucial insights into the structural requirements for FXR agonism. The findings indicated that the presence of a hydrophobic group at the R₂ position and an electronegative group at the R₃ position of the isoxazole scaffold are critical for enhancing the agonistic activity. nih.gov Such models are instrumental in guiding the design and optimization of new, more potent FXR agonists based on the PX-102 scaffold.

Theoretical Investigations of Chiral Recognition Mechanisms

PX-102 is a racemate, meaning it is a mixture of two enantiomers (non-superimposable mirror images). Often in pharmacology, one enantiomer (the eutomer) is significantly more active than the other (the distomer). researchgate.net In the case of PX-102, its eutomer is known as PX-104. rsc.org Theoretical investigations are crucial for understanding the mechanism of chiral recognition, i.e., how the chiral environment of the FXR binding site preferentially interacts with one enantiomer over the other.

The "three-point interaction model" is a classic concept in chiral recognition, which posits that at least three points of interaction between the chiral molecule and the chiral selector (in this case, the receptor) are necessary for discrimination, with at least one of these interactions being stereo-dependent. diva-portal.org

Modern computational methods provide a more detailed picture:

Molecular Dynamics and DFT : These methods can be used to model the diastereomeric complexes formed between each enantiomer and the receptor. By calculating the interaction energies and analyzing the non-covalent interactions, researchers can explain the molecular-level basis for the observed enantioselectivity. researchgate.net

Hydrogen Bonding and Ring Interactions : MD simulations can be used to map out differences in hydrogen bond lifetimes and aromatic ring-ring (π-π) interactions between each enantiomer and the receptor, which can correlate with differences in their biological activity or retention times in chiral chromatography. researchgate.net

These theoretical studies help to rationalize why PX-104 is the more potent enantiomer and provide a framework for the design of single-enantiomer drugs with improved therapeutic profiles.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cilofexor |

Advanced Analytical and Characterization Methodologies for Px 102 Trans Racemate

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Structural elucidation is fundamental to the characterization of any chemical entity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful spectroscopic techniques that provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be used to determine the carbon-hydrogen framework of PX-102.

¹H NMR: This technique would identify the number of distinct proton environments, their connectivity through spin-spin coupling, and their chemical environment based on chemical shifts. For a trans racemate, specific coupling constants could confirm the stereochemical relationship between adjacent protons.

¹³C NMR: This provides information on the number and types of carbon atoms in the molecule (e.g., aliphatic, aromatic, carbonyl).

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula of PX-102.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments generate a fragmentation pattern. This pattern is a unique fingerprint of the molecule and helps to identify its structural components and how they are connected. It can also be used to distinguish between isomers which might otherwise be difficult to differentiate. nih.gov

Without experimental data, a representative table of expected NMR and MS results cannot be created.

Chiral Chromatography (e.g., HPLC, GC, SFC, CE) for Purity and Enantiomeric Excess Determination

For a racemic mixture, which contains equal amounts of two enantiomers, chiral chromatography is essential for separating the individual enantiomers and determining the enantiomeric excess (ee) or purity of a sample. uma.esheraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique for enantiomeric separation. nih.govsigmaaldrich.com A stationary phase containing a chiral selector is used. The two enantiomers of the PX-102 racemate would interact differently with this chiral stationary phase, leading to different retention times and allowing for their separation and quantification. springernature.comresearchgate.net The choice of chiral stationary phase (e.g., polysaccharide-based, protein-based) and mobile phase is critical for achieving successful separation. sigmaaldrich.com

Chiral Gas Chromatography (GC): If PX-102 is volatile or can be derivatized to be volatile, chiral GC using a chiral capillary column could be employed for its separation.

Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster and more efficient separations. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase.

Capillary Electrophoresis (CE): Chiral CE is another high-efficiency technique that can separate enantiomers based on their differential mobility in an electric field in the presence of a chiral selector added to the buffer. nih.gov

The enantiomeric excess is a measure of the purity of a chiral sample, calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 A table detailing the chromatographic conditions and results would be generated from experimental data.

Table 1: Representative Data for Chiral HPLC Separation This interactive table would typically display the experimental parameters and results for the chiral separation of PX-102 enantiomers. Since no data is available, the table is presented with placeholder columns.

| Parameter | Value |

| Chromatographic System | e.g., Agilent 1260 Infinity II |

| Chiral Stationary Phase | e.g., Chiralpak IA |

| Column Dimensions | e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | e.g., n-Hexane/Isopropanol (B130326) (90:10) |

| Flow Rate | e.g., 1.0 mL/min |

| Detection Wavelength | e.g., 254 nm |

| Retention Time (Enantiomer 1) | Data not available |

| Retention Time (Enantiomer 2) | Data not available |

| Resolution (Rs) | Data not available |

| Enantiomeric Excess (ee %) | Data not available |

X-Ray Crystallography for Absolute Configuration and Solid-State Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.orgresearchgate.net To perform this analysis, a single crystal of one of the pure enantiomers of PX-102 would be required.

The technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, from which the positions of all atoms can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry (i.e., distinguishing the R from the S enantiomer). mdpi.com The Flack parameter is a key value in this determination; a value close to zero confirms the correct absolute configuration has been assigned. mdpi.com

Furthermore, the crystal structure reveals detailed information about intermolecular interactions in the solid state, such as hydrogen bonding, van der Waals forces, and π-π stacking, which govern the crystal packing.

Table 2: Representative Crystallographic Data This table would summarize the key parameters from an X-ray diffraction experiment on a single crystal of a PX-102 enantiomer. The fields are placeholders due to the absence of experimental data.

| Parameter | Value |

| Chemical Formula | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c) | Data not available |

| Unit Cell Angles (α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Density (calculated) | Data not available |

| Flack Parameter | Data not available |

| R-factor | Data not available |

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

ORD and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of chiral molecules with polarized light. wikipedia.orgkud.ac.in These methods are non-destructive and provide information about the stereochemistry of a molecule in solution.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with a change in the wavelength of plane-polarized light. kud.ac.inwikipedia.org The resulting spectrum, particularly the sign and shape of the curve near an absorption band (a phenomenon known as the Cotton effect), can be used to assign the absolute configuration of a molecule by comparing it to known compounds. libretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgwisc.edu A CD spectrum consists of positive or negative peaks corresponding to the molecule's chromophores. The spectrum is a unique fingerprint for a specific enantiomer; its mirror image will be observed for the opposing enantiomer. wisc.edu Comparing experimental CD spectra with those predicted by theoretical calculations can be a powerful method for assigning absolute configuration. londonmet.ac.uk

Table 3: Representative Chiroptical Data This table would present the key findings from ORD and CD spectroscopy. As no data for PX-102 trans racemate is available, this table is for illustrative purposes only.

| Parameter | Value |

| Technique | ORD / CD |

| Solvent | e.g., Methanol |

| Concentration | e.g., 1 mg/mL |

| Wavelength of Maxima/Minima (λ) | Data not available |

| Sign of Cotton Effect | Data not available |

| Molar Ellipticity [θ] (for CD) | Data not available |

| Specific Rotation [α] (for ORD) | Data not available |

Pre Clinical Investigations of Px 102 Trans Racemate in Vitro and Animal Models

In Vitro Cell-Based Assays for FXR Activation and Gene Expression

Reporter Gene Assays (e.g., FRET, M1H assays)

The activity of PX-102 trans racemate as an FXR agonist has been quantified using various in vitro cell-based assays. Reporter gene assays are instrumental in determining the potency and efficacy of compounds that modulate nuclear receptor activity.

One common method is the Fluorescence Resonance Energy Transfer (FRET) assay. medchemexpress.comrsc.org This assay measures the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. Upon agonist binding, a conformational change in the LBD facilitates this interaction, bringing a donor and acceptor fluorophore into proximity and generating a FRET signal. In such assays, this compound demonstrated potent agonism of FXR. medchemexpress.com

Another widely used method is the Mammalian one-hybrid (M1H) assay. medchemexpress.comgoogleapis.com In this system, the FXR LBD is fused to a GAL4 DNA-binding domain. googleapis.com This construct is co-transfected into cells with a reporter gene under the control of a GAL4 upstream activation sequence. googleapis.com Activation of the FXR LBD by an agonist leads to the transcription of the reporter gene, which can be quantified.

The table below summarizes the reported half-maximal effective concentrations (EC50) for this compound and its individual enantiomers in these reporter gene assays.

| Compound | Assay | EC50 (nM) |

| This compound | FRET | 32 medchemexpress.com |

| M1H | 34 medchemexpress.com | |

| (-)-PX-102 trans isomer | FRET | 18 glpbio.comglpbio.com |

| M1H | 29 glpbio.comglpbio.com |

These data indicate that this compound and its (-)-enantiomer are potent activators of FXR in these in vitro systems.

Studies on Target Gene Regulation in Cellular Systems

The activation of FXR by agonists like this compound initiates a cascade of gene expression changes. rsc.org FXR regulates gene expression by binding to specific DNA sequences known as FXR response elements, typically as a heterodimer with the Retinoid X Receptor (RXR). medchemexpress.com This binding modulates the transcription of target genes involved in various metabolic processes. nih.govplos.org

A key target gene of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. google.com Upregulation of SHP is a hallmark of FXR activation and plays a crucial role in the negative feedback regulation of bile acid synthesis. google.com Specifically, SHP represses the activity of Liver Receptor Homolog-1 (LRH-1), which in turn downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. google.com

Furthermore, FXR activation influences the expression of genes involved in lipid and glucose metabolism. medchemexpress.comrsc.org Studies have shown that FXR activation can modulate lipogenesis by reducing triglyceride levels. rsc.org This is achieved, in part, through the regulation of various lipid-modifying proteins. rsc.org The intricate network of gene regulation initiated by FXR activation underscores its importance as a central metabolic regulator. escholarship.org

Investigation in Pre-clinical Animal Models for Molecular and Cellular Effects (Excluding Human Data)

The in vitro findings for this compound have been further explored in various preclinical animal models to understand its physiological effects. These studies have provided insights into its role in metabolic regulation and its potential in disease models.

Studies on Metabolic Pathways (e.g., Lipid and Glucose Metabolism)

In animal models, the activation of FXR by synthetic agonists has demonstrated significant effects on both lipid and glucose metabolism. nih.govstockpr.com FXR is known to be involved in modulating lipogenesis and triglyceride levels. rsc.org For instance, the pioneering nonsteroidal FXR agonist GW4064 was shown to cause a dose-dependent decrease in serum triglycerides in rats. rsc.org While direct data on this compound's effect on lipid profiles in these specific models is part of broader research, the general mechanism of FXR agonists points towards a role in regulating lipid homeostasis. rsc.org

Regarding glucose metabolism, FXR activation has been shown to influence pathways related to glucose homeostasis. medchemexpress.com FXR activation can suppress gluconeogenesis. escholarship.org Preclinical studies using various diabetic rodent models, such as ob/ob and db/db mice, have shown that treatment with certain PPARγ agonists, which share some metabolic regulatory space with FXR, leads to robust glucose lowering. nih.govstockpr.com While PX-102 is primarily an FXR agonist, the interconnectedness of metabolic pathways suggests that its effects on glucose metabolism are an important area of investigation in preclinical models. medchemexpress.comescholarship.org

Analysis of Bile Acid Regulation in Animal Systems

A primary function of FXR is the regulation of bile acid homeostasis. google.comrsc.org In animal models, FXR activation leads to the repression of bile acid synthesis and promotes their transport, thereby protecting the liver from bile acid overload. rsc.org This is mediated through the induction of SHP, which, as previously mentioned, represses CYP7A1 expression. google.com

Animal models, particularly mouse models, have been crucial in elucidating the complexities of bile acid regulation. nih.govnih.gov However, it is important to note significant species differences in bile acid composition between mice and humans. nih.govnih.gov For example, in mice, chenodeoxycholic acid is further metabolized to hydrophilic muricholic acids, a pathway not present in humans. nih.gov Despite these differences, animal models remain valuable for studying the fundamental mechanisms of FXR-mediated bile acid regulation. nih.gov PX-102 has demonstrated beneficial effects in animal models of prehepatic and intrahepatic portal hypertension, which are associated with altered bile acid dynamics. dokumen.pub

Molecular and Cellular Phenotypes in Disease Models

The therapeutic potential of FXR agonists has been investigated in various preclinical disease models, including those for non-alcoholic fatty liver disease (NAFLD) and fibrosis. google.comdokumen.pub Reports indicated that the FXR agonist PX-102 improved hepatic steatosis in NAFLD mouse models. google.com

The anti-fibrotic effects of FXR activation are a significant area of interest. rsc.org In a mouse model of bile duct ligation, a model for liver cholestasis and fibrosis, an FXR agonist demonstrated efficacy. medchemexpress.com Furthermore, PX-102 was shown to reduce liver fibrosis in animal models of portal hypertension. dokumen.pub These effects are linked to the multifaceted role of FXR in reducing inflammation, inhibiting sinusoidal remodeling, and improving hepatic vascular function. rsc.orgdokumen.pub The development of various transgenic and knockout rodent models has been instrumental in studying the pathophysiology of such complex diseases and evaluating the effects of therapeutic compounds. researchgate.netnih.gov

The table below summarizes findings from preclinical animal models.

| Model | Compound/Intervention | Observed Effects |

| NAFLD mouse models | FXR agonist PX-102 | Improved hepatic steatosis google.com |

| Rat model | GW4064 | Dose-dependent decrease in serum triglycerides rsc.org |

| Animal models of portal hypertension | Px-102 | Reduced liver fibrosis, inhibited sinusoidal remodeling, improved hepatic vascular dysfunction dokumen.pub |

| Diabetic rodent models (ob/ob, db/db mice) | PPARγ agonists | Robust glucose lowering nih.govstockpr.com |

| Mouse bile duct ligation model | FXR agonist | Efficacy in liver cholestasis and fibrosis medchemexpress.com |

Comparative Pre-clinical Molecular Efficacy of Racemate vs. Enantiomers (where relevant)

The pre-clinical evaluation of this compound and its constituent enantiomers has primarily centered on their activity as agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. ijbs.comuu.nl In vitro studies have been conducted to determine and compare the potency of the racemic mixture against its biologically active enantiomer, often referred to as the eutomer.

Research has identified the (-)-trans-isomer of PX-102, also known as PX-104, as the more active enantiomer. rsc.org Comparative in vitro assays demonstrate that PX-104 is a more potent FXR agonist than the this compound. rsc.orgnih.gov

The activation of FXR by agonists like PX-102 and its enantiomer initiates a cascade of molecular events, leading to the regulation of various target genes. ijbs.comacs.org Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. ijbs.com This binding modulates the transcription of genes involved in metabolic pathways. Key target genes regulated by FXR activation include the small heterodimer partner (SHP) and the bile salt export pump (BSEP). acs.orgnih.gov The induction of SHP and BSEP is a hallmark of FXR agonism and plays a crucial role in maintaining metabolic homeostasis. acs.orgnih.gov While the general mechanism of FXR activation and downstream signaling is well-established for this class of compounds, specific pre-clinical studies directly comparing the molecular efficacy of this compound versus its enantiomers on the expression levels of these target genes are not extensively detailed in publicly available literature.

Similarly, detailed comparative data from in vivo animal models directly evaluating the differential efficacy of this compound and its enantiomers in diseases such as non-alcoholic steatohepatitis (NASH) or other metabolic disorders is limited in the public domain. While both PX-102 and PX-104 have progressed to clinical trials for conditions like NAFLD, head-to-head pre-clinical animal studies that would provide a direct comparison of their molecular and physiological effects are not readily found in published research. nih.gov

In Vitro FXR Agonist Potency

The following table summarizes the available in vitro data on the potency of this compound and its enantiomer, PX-104, in activating the Farnesoid X Receptor (FXR). The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency.

| Compound | Assay Type | EC50 (nM) |

| This compound | FRET | 32 |

| M1H | 34 | |

| (-)-PX-102 trans isomer (PX-104) | FRET | 18 |

| M1H | 29 |

FRET: Fluorescence Resonance Energy Transfer; M1H: Mammalian 1-Hybrid. Data sourced from publicly available information.

Future Research Directions and Challenges in Px 102 Trans Racemate Research

Development of Novel Stereoselective Synthetic Pathways for PX-102 Enantiomers

A racemate is a mixture containing equal amounts of two enantiomers, which are non-superimposable mirror images of each other. tulane.edu The synthesis of a single enantiomer from a racemic mixture, a process known as chiral resolution, is a critical step in pharmaceutical development. tulane.edu The development of stereoselective synthetic methods is paramount for producing enantiomerically pure compounds. rsc.orgnih.gov This is particularly relevant for PX-102, as its constituent enantiomers may exhibit different pharmacological profiles. rsc.org

Current research focuses on several promising strategies to achieve efficient stereoselective synthesis:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to introduce the desired stereochemistry into the final product. ethz.ch

Chiral Auxiliaries: An enantiopure auxiliary group is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. Once the desired stereocenter is created, the auxiliary is removed. ethz.ch

Catalytic Enantioselective Synthesis: This method employs a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch This is a highly efficient approach as only a small amount of the catalyst is needed.

The development of novel synthetic pathways is an active area of research, with the goal of creating more efficient and cost-effective methods for producing single enantiomers of PX-102. nih.govmdpi.comwur.nl

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. ethz.ch | Readily available starting materials. | Limited to the stereochemistry of available natural products. |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome. ethz.ch | High degree of stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Enantioselective Synthesis | A chiral catalyst favors the formation of one enantiomer. ethz.ch | Highly efficient, requires small amounts of catalyst. | Development of effective catalysts can be challenging. |

Deeper Exploration of FXR Allosteric Sites and Novel Ligand Design

The farnesoid X receptor (FXR) is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. nih.govnih.gov While PX-102 acts as an agonist at the canonical ligand-binding domain (LBD) of FXR, there is growing interest in exploring allosteric sites on the receptor. uu.nlresearchgate.net Allosteric modulators bind to a site distinct from the primary binding site and can fine-tune the receptor's activity.

The identification of a potential second binding pocket, known as Site-2 (S2), near the H1-H2 loop of the FXR-LBD, presents an exciting opportunity for the design of novel, selective FXR modulators. uu.nl Targeting these allosteric sites could lead to the development of ligands with unique pharmacological profiles, potentially offering improved efficacy and reduced side effects.

Future research in this area will involve:

Structural Biology: Utilizing techniques like X-ray crystallography and NMR spectroscopy to characterize the structure of FXR and its allosteric sites. nih.gov

Computational Modeling: Employing computational methods to predict how different ligands interact with these allosteric sites. nih.gov

Ligand Design and Synthesis: Creating new molecules specifically designed to bind to and modulate the activity of these allosteric sites.

Advanced Computational Modeling for High-Throughput Screening and Lead Optimization

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery. nih.gov For PX-102 research, advanced computational modeling offers powerful methods for high-throughput screening (HTS) and lead optimization. oup.comscielo.br

Virtual Screening: This technique allows for the rapid in silico screening of large libraries of virtual compounds to identify those with a high probability of binding to the target receptor. oup.comscielo.br This significantly reduces the time and cost associated with traditional HTS methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. oup.commdpi.com These models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds. mdpi.com

The application of these computational methods will accelerate the discovery of new and improved analogs of PX-102 with enhanced potency, selectivity, and pharmacokinetic properties.

Table 2: Computational Tools in PX-102 Research

| Computational Method | Application | Benefit |

| Virtual Screening | Rapidly screen large compound libraries in silico. oup.comscielo.br | Reduces time and cost of experimental screening. nih.gov |

| Molecular Docking | Predict the binding mode and affinity of ligands to the receptor. scielo.br | Provides insights into ligand-receptor interactions. |

| QSAR Modeling | Predict the biological activity of compounds based on their structure. mdpi.com | Guides the design of more potent and selective compounds. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the ligand-receptor complex over time. | Provides a deeper understanding of the binding process. |

Investigating the Role of Chiral Impurities and their Impact on Molecular Interactions

The presence of chiral impurities, even in small amounts, can significantly impact the pharmacological and toxicological profile of a drug. ethernet.edu.etmdpi.com In the context of PX-102 trans racemate, it is crucial to understand the potential effects of the "distomer" (the less active enantiomer) and any other chiral impurities that may be present. tulane.edu

The different stereoisomers of a chiral compound can exhibit distinct interactions with biological targets such as enzymes and receptors. oup.com Therefore, the presence of an unwanted enantiomer could lead to off-target effects or reduce the efficacy of the desired enantiomer.

Future research should focus on:

Developing sensitive analytical methods: To accurately quantify the enantiomeric purity of PX-102 and identify any chiral impurities. mdpi.com

Expanding the Mechanistic Understanding of this compound Beyond Primary Targets

While the primary target of PX-102 is the farnesoid X receptor (FXR), it is important to investigate its potential interactions with other biological targets. scholaris.canih.gov The pleiotropic effects of FXR and the potential for off-target activity of PX-102 warrant a broader mechanistic investigation. uu.nlsemanticscholar.org

This research could uncover novel therapeutic applications for PX-102 or identify potential mechanisms for adverse effects. Understanding the full spectrum of its molecular interactions is essential for a comprehensive assessment of its therapeutic potential. aacrjournals.org

Future studies may explore:

Target profiling: Screening PX-102 against a panel of other nuclear receptors and enzymes to identify potential off-target interactions.

Pathway analysis: Investigating the broader signaling pathways that are modulated by PX-102 treatment.

Synthetic lethality: Exploring potential synthetic lethal interactions where the combination of PX-102 and a specific genetic background in cancer cells could lead to cell death. aacrjournals.org

By addressing these future research directions and challenges, the scientific community can unlock the full therapeutic potential of PX-102 and its enantiomers, paving the way for new and improved treatments for a range of metabolic and inflammatory diseases.

Q & A

Q. What experimental assays are used to validate the potency and selectivity of PX-102 trans racemate as an FXR agonist?

this compound is characterized using two primary assays:

- Fluorescence Resonance Energy Transfer (FRET) : Measures direct binding affinity to FXR, with an EC50 of 32–34 nM.

- M1H Cellular Assay : Evaluates functional activation of FXR in a cellular context, showing EC50 values consistent with FRET results (34 nM) .

Researchers should replicate these assays under standardized conditions (e.g., ligand concentration gradients, controlled cell lines) to confirm agonist activity and rule off-target effects.

Q. How does this compound differ from its enantiomers (e.g., PX-104) in preclinical studies?

The racemate contains both enantiomers, whereas PX-104 is the (-)-enantiomer with superior potency (EC50 = 18 nM in FRET vs. 131 nM for the racemate). Key distinctions include:

- Pharmacokinetics : PX-104 demonstrates improved oral bioavailability (44% in mice) compared to the racemate.

- Translational Relevance : PX-104 advanced to phase II trials for NAFLD, while the racemate’s development focused on phase I safety profiling .

Researchers must use chiral chromatography or enantiomer-specific assays to isolate and compare individual enantiomers .

Advanced Research Questions

Q. What methodological considerations are critical for designing PK/PD studies of this compound in animal models?

Key design elements include: